N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide
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Overview
Description
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is a chemical compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of a quinoline moiety linked to a naphthamide group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide typically involves the following steps:
Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through a Friedländer reaction, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Alkylation: The quinoline intermediate is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated quinoline with 2-naphthoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired naphthamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline moiety.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is widely used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and as a fluorescent probe for imaging applications.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide
- N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide
- N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide
Uniqueness
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide stands out due to its unique combination of a quinoline and naphthamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
CAS No. |
851403-02-6 |
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Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.452 |
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-11-21-14-20(24(28)26-22(21)12-16(15)2)9-10-25-23(27)19-8-7-17-5-3-4-6-18(17)13-19/h3-8,11-14H,9-10H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
AUQRFRSHQKSMCY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
solubility |
not available |
Origin of Product |
United States |
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